N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide
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Overview
Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide is a versatile chemical compound with significant potential in various scientific fields. Its unique structure and properties make it valuable for applications ranging from drug development to materials synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide typically involves the reaction of N-butylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base, followed by the introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
Scientific Research Applications
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Uniqueness
Compared to similar compounds, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its nitro group, in particular, allows for diverse chemical transformations and biological interactions, making it a valuable tool in research and industry.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S2/c1-2-3-9-15(13-8-10-23(19,20)11-13)24(21,22)14-6-4-12(5-7-14)16(17)18/h4-7,13H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVHJSLXBXZGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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